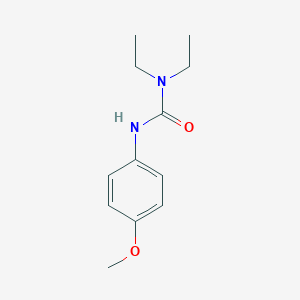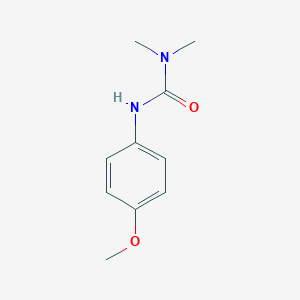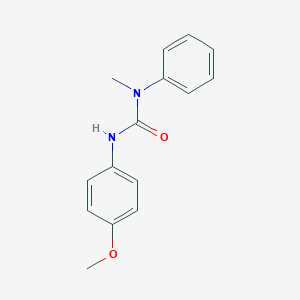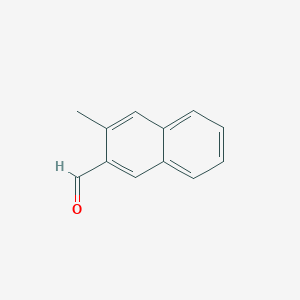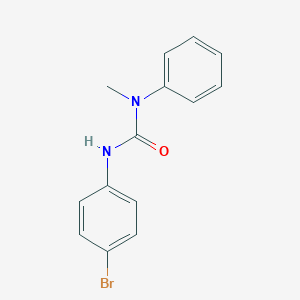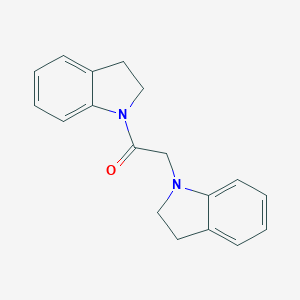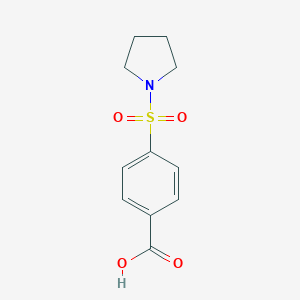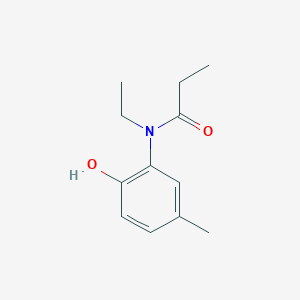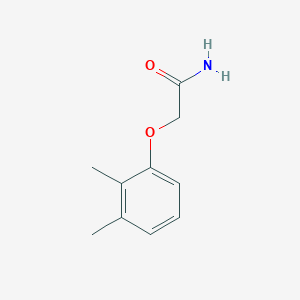
2-(2,3-Dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)acetamide, also known as DMAA, is a chemical compound that has been used in scientific research for its potential physiological and biochemical effects. DMAA is a synthetic compound that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-Dimethylphenoxy)acetamide is not fully understood. However, it is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This can result in increased heart rate, blood pressure, and respiratory rate. This compound has also been shown to increase the release of norepinephrine and dopamine, which can lead to increased alertness and concentration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance athletic performance. This compound has also been shown to increase fat oxidation, which can lead to weight loss. However, this compound has also been associated with a number of potential adverse effects, including increased heart rate, blood pressure, and respiratory rate, as well as potential liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has a number of potential adverse effects, which can make it difficult to use in certain types of experiments. Additionally, this compound is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds.
Direcciones Futuras
There are a number of future directions for research on 2-(2,3-Dimethylphenoxy)acetamide. One area of research could focus on the potential use of this compound as a weight loss supplement. Another area of research could focus on the potential cognitive and athletic performance-enhancing effects of this compound. Additionally, future research could focus on the potential adverse effects of this compound and ways to mitigate these effects. Overall, this compound has potential as a research tool for investigating a variety of physiological and biochemical processes.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenoxy)acetamide has been used in scientific research for its potential physiological and biochemical effects. It has been studied for its potential use as a bronchodilator, as well as for its potential effects on cognitive function and athletic performance. This compound has also been studied for its potential use as a weight loss supplement.
Propiedades
| 35368-58-2 | |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
Clave InChI |
LJQBJASXPUGHKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)N)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


